molecular formula C6H7NO2 B1339398 Ethyl cis-(beta-cyano)acrylate CAS No. 40594-97-6

Ethyl cis-(beta-cyano)acrylate

Cat. No.: B1339398
CAS No.: 40594-97-6
M. Wt: 125.13 g/mol
InChI Key: AMQZZSZCLSVKLO-ARJAWSKDSA-N
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Mechanism of Action

Target of Action:

Ethyl cis-(β-cyano)acrylate is a member of the cyanoacrylate family, known for its exceptional adhesive properties. Its primary target is moisture . When exposed to even minute amounts of moisture, ethyl cis-(β-cyano)acrylate rapidly polymerizes. This process leads to the formation of long, strong chains, which contribute to its adhesive potency .

Mode of Action:

The compound’s interaction with moisture triggers a Diels-Alder reaction . Specifically, ethyl cis-(β-cyano)acrylate behaves as a dienophile , reacting with other dienes to form complex structures. In the synthesis of indeno[2,1-a]pyrrolo[3,4-c]carbazole lactam regioisomers, it acts as a key component in this reaction .

Biochemical Pathways:

The polymerization of ethyl cis-(β-cyano)acrylate occurs through a chain-growth mechanism . Factors such as temperature , humidity , and substrate composition influence the process. Understanding these intricacies is crucial to prevent premature bonding and ensure controlled curing .

Pharmacokinetics:

Result of Action:

The molecular and cellular effects of ethyl cis-(β-cyano)acrylate include:

Action Environment:

Environmental factors play a crucial role:

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl cis-(beta-cyano)acrylate can be synthesized through various methods. One common method involves the condensation of formaldehyde with ethyl cyanoacetate . The reaction is exothermic and produces the polymer, which is then thermally cracked to yield the monomer . Another method involves the ethoxycarbonylation of cyanoacetylene .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are carefully controlled to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Ethyl cis-(beta-cyano)acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

ethyl (Z)-3-cyanoprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-2-9-6(8)4-3-5-7/h3-4H,2H2,1H3/b4-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMQZZSZCLSVKLO-ARJAWSKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C\C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50574726
Record name Ethyl (2Z)-3-cyanoprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50574726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40594-97-6
Record name Ethyl (2Z)-3-cyanoprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50574726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl (2Z)-3-cyanoprop-2-enoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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